molecular formula C23H20BrN5O3S B12039668 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B12039668
M. Wt: 526.4 g/mol
InChI Key: JINUWCXVCMYUMC-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, a pyridinyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

    Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the triazole ring.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring and bromophenyl group make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure allows it to be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, bromophenyl group, and dimethoxyphenyl group collectively contribute to its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C23H20BrN5O3S

Molecular Weight

526.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H20BrN5O3S/c1-31-19-10-7-17(12-20(19)32-2)26-21(30)14-33-23-28-27-22(15-4-3-11-25-13-15)29(23)18-8-5-16(24)6-9-18/h3-13H,14H2,1-2H3,(H,26,30)

InChI Key

JINUWCXVCMYUMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC

Origin of Product

United States

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